Stereochemical Purity and Cost-Efficiency: Racemic trans vs. Single Enantiomer
The target compound is a racemic mixture with defined (1R,2S) relative stereochemistry. The closest single-enantiomer analog, tert-butyl (1S,2R)-2-(3-bromophenyl)cyclopropylcarbamate (CAS 1314323-97-1), is commercially available but typically commands a significant price premium. Commercial data shows the racemate (CAS 2061925-54-8) is priced at approximately 1,128.75 CNY for 100 mg , while the single enantiomer is often sold only by custom quotation, a pattern indicative of significantly higher cost and longer lead times. This price differential directly enables cost-effective, large-scale preliminary screening before committing to enantiopure synthesis.
| Evidence Dimension | Procurement Cost (100 mg scale) |
|---|---|
| Target Compound Data | 1,128.75 CNY (racemic, CAS 2061925-54-8) |
| Comparator Or Baseline | Single enantiomer (CAS 1314323-97-1) – Custom quotation, typically significantly higher |
| Quantified Difference | Price differential: Racemate offers an accessible, lower-cost entry point. |
| Conditions | Commercial pricing data from a major Chinese reagent vendor (2024). |
Why This Matters
For early-phase medicinal chemistry, the racemate provides a crucial cost advantage, allowing researchers to explore SAR without the immediate need for expensive chiral separation or asymmetric synthesis.
